BenchChemオンラインストアへようこそ!

Deaminase, adenosine

Enzyme kinetics Isoenzyme characterization Purine metabolism

ADA (EC 3.5.4.4; CAS 9026-93-1) is not a commodity enzyme: isoform (ADA1 vs. ADA2), species of origin, and genetic background profoundly affect Km (~5-fold difference), substrate specificity (17-fold variation for 2-fluoroadenosine across species), and inhibitor susceptibility (ADA2 is EHNA-resistant). For low-nanomolar adenosine detection, use ADA1 from calf intestine or recombinant human ADA1. For TB diagnostics, verify EHNA-resistant ADA2 activity. For pharmacogenetic studies, account for ADA1*2 polymorphism (20-30% lower activity). Source-validate your ADA.

Molecular Formula C83H165NO8P+
Molecular Weight 1336.2 g/mol
CAS No. 9026-93-1
Cat. No. B8822767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeaminase, adenosine
CAS9026-93-1
Molecular FormulaC83H165NO8P+
Molecular Weight1336.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCC
InChIInChI=1S/C83H164NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-37-38-39-40-41-42-43-44-45-46-48-49-51-53-55-57-59-61-63-65-67-69-71-73-75-82(85)89-79-81(80-91-93(87,88)90-78-77-84(3,4)5)92-83(86)76-74-72-70-68-66-64-62-60-58-56-54-52-50-47-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h25,27,81H,6-24,26,28-80H2,1-5H3/p+1
InChIKeyXKSKQIORVXERAQ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 units / 250 un / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine Deaminase (ADA, CAS 9026-93-1) Procurement Guide: Core Enzymatic Properties and Baseline Specifications for Research and Diagnostic Applications


Adenosine deaminase (ADA; EC 3.5.4.4; CAS 9026-93-1) is a key enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively [1]. In higher eukaryotes, ADA exists as two genetically distinct isoenzymes, ADA1 and ADA2, which differ substantially in molecular weight, substrate affinity, and inhibitor sensitivity [2]. ADA1 is a monomeric zinc-binding protein (~35-40 kDa) that accounts for the vast majority of cellular ADA activity, whereas ADA2 is a larger homodimer (~170 kDa) produced predominantly by monocytes and found at high levels in human plasma [3]. The enzyme is widely distributed across prokaryotes and eukaryotes, with human and bovine ADA sharing 93% amino acid sequence identity, though significant kinetic and immunochemical differences exist between species .

Critical Procurement Considerations for Adenosine Deaminase: Why Isoform, Species, and Source Selection Directly Impact Experimental Outcomes


Adenosine deaminase cannot be treated as a generic commodity enzyme because the choice of isoform (ADA1 vs. ADA2), species of origin (human, bovine, rodent), and even genetic background profoundly affects kinetic parameters, substrate specificity, and inhibitor susceptibility. ADA2 exhibits a Km for adenosine approximately 5-fold higher than ADA1 and is largely resistant to the standard ADA1 inhibitor EHNA, rendering it functionally distinct in both biochemical assays and physiological contexts [1]. Furthermore, the common human ADA1*2 polymorphism (22G→A) reduces catalytic activity by 20-30% relative to the wild-type G/G genotype, a variation that can confound genotype-phenotype correlations and diagnostic interpretations [2]. Even across mammalian species, activation energies and relative substrate specificities diverge significantly; for instance, calf intestinal ADA displays a 10 kcal/mol difference in apparent activation energy and a 17-fold difference in 2-fluoroadenosine activity compared to chicken ADA [3]. These quantifiable differences underscore that substituting one ADA preparation for another without rigorous validation introduces uncontrolled variability that can compromise data reproducibility and clinical assay accuracy.

Quantitative Differentiation of Adenosine Deaminase: Head-to-Head Kinetic, Inhibitor, and Genetic Variant Comparison Data for Informed Selection


ADA1 vs. ADA2 Isoenzyme Kinetic Discrimination: A 5-Fold Difference in Km for Adenosine and 22-Fold Difference for 2'-Deoxyadenosine

Direct head-to-head comparison of partially purified opossum liver ADA1 and ADA2 reveals that ADA2 has a Km for adenosine of 285 ± 25 μM, which is 5-fold higher (lower affinity) than ADA1's Km of 57 ± 7 μM. For the clinically relevant substrate 2'-deoxyadenosine, the difference is even more pronounced: ADA2's Km is 580 ± 92 μM versus ADA1's 26 ± 4 μM, representing a 22-fold difference [1].

Enzyme kinetics Isoenzyme characterization Purine metabolism

ADA1 Genetic Polymorphism (ADA1*2) Reduces Catalytic Activity by 20-30% Compared to Wild-Type G/G Genotype

The most frequent functional polymorphism of ADA1, 22G→A (ADA1*2), results in a 20-30% reduction in enzymatic activity in heterozygous (G/A) individuals compared to homozygous wild-type (G/G) individuals [1]. This activity difference is consistent across multiple studies and has been validated as a functional variant influencing adenosine homeostasis.

Pharmacogenomics Clinical diagnostics Genetic variation

Differential Inhibition by EHNA: ADA2 is Resistant, ADA1 is Fully Inhibited

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a potent and reversible inhibitor of ADA1 but has negligible effect on ADA2. In opossum spleen extracts, ADA activity that is fully inhibited by (±)-EHNA corresponds to ADA1 (eluting at ~35 kDa on Sephadex G-150), while ADA activity not inhibited by EHNA corresponds to ADA2 (eluting at ~170 kDa) [1]. Human ADA2 isolated from pleural fluid is similarly poorly inhibited by EHNA and its derivatives, confirming this differential susceptibility as a conserved feature across species [2].

Enzyme inhibition Isoenzyme discrimination Assay development

Species-Specific Kinetic Variation: A 17-Fold Difference in 2-Fluoroadenosine Activity Between Calf and Chicken ADA

Comparative studies between calf and chicken adenosine deaminase demonstrate a 17-fold difference in activity toward 2-fluoroadenosine when normalized to adenosine activity. Additionally, the apparent energy of activation differs by 10 kcal/mol between the two enzymes, and their pH-velocity profiles are markedly distinct [1]. These differences highlight that even among vertebrates, ADA from different species cannot be assumed to behave identically in kinetic assays.

Comparative enzymology Species selection Substrate specificity

Human ADA Missense Variants Exhibit a >70,000-Fold Range in Expressed Activity, from ~0.001% to ~70% of Wild-Type

A systematic functional assessment of 46 ADA missense variants expressed in an ADA-deficient E. coli strain revealed that expressed ADA activity ranges from approximately 0.001% to 70% of wild-type levels. Notably, 40% of variants had less than 0.05% of wild-type activity, while 50% expressed greater than 1% [1]. This vast activity spectrum underscores that not all ADA variants are functionally equivalent and that residual activity is a critical determinant of clinical phenotype in ADA deficiency.

Genotype-phenotype correlation Variant interpretation Precision medicine

Optimized Adenosine Deaminase (ADA) Procurement and Application Scenarios Based on Differentiated Evidence


Scenario 1: High-Sensitivity Adenosine Detection in Biological Fluids

For assays requiring detection of low nanomolar concentrations of adenosine (e.g., microdialysis samples, cell culture supernatants), ADA1 from a well-characterized source (e.g., calf intestine or recombinant human ADA1) is strongly preferred. ADA1's 5-fold lower Km for adenosine (57 μM vs. 285 μM for ADA2) ensures higher catalytic efficiency at low substrate concentrations, maximizing signal-to-noise ratio [1]. Preparations should be verified to be free of ADA2 contamination, which can be accomplished by confirming full inhibition by EHNA [2].

Scenario 2: Distinguishing ADA1 from ADA2 Activity in Clinical Diagnostics (e.g., Tuberculosis Pleural Effusion)

In diagnostic assays for tuberculosis or other conditions where elevated ADA2 in pleural fluid or serum is a biomarker, the differential EHNA inhibition is critical. Total ADA activity is first measured without inhibitor; then, a parallel assay with EHNA selectively inhibits ADA1, leaving ADA2 activity. The difference yields ADA1 activity, and the EHNA-resistant fraction yields ADA2 activity. This approach relies on the documented EHNA-resistance of ADA2 [2] and is invalid if the ADA source does not exhibit this property.

Scenario 3: Pharmacogenetic Studies of ADA1 Polymorphism (ADA1*2) Impact on Drug Metabolism

When investigating the effect of the ADA1*2 polymorphism on adenosine metabolism or drug response, it is essential to either genotype study participants or use recombinant enzymes expressing the specific G/G (wild-type) or G/A (low-activity) variants. The 20-30% activity difference [3] can significantly alter intracellular adenosine and deoxyadenosine pools, which in turn may modulate the efficacy of adenosine-modulating drugs. Studies using generic ADA1 without accounting for this polymorphism risk misinterpreting pharmacokinetic data.

Scenario 4: Biochemical Assays with Non-Native Substrates (e.g., 2-Fluoroadenosine)

When using adenosine deaminase with modified nucleoside substrates such as 2-fluoroadenosine, the species of origin matters significantly. The 17-fold difference in relative activity between calf and chicken ADA [4] demonstrates that kinetic parameters determined for one species cannot be extrapolated to another. For reproducible results, researchers should select a single commercial source (e.g., calf spleen ADA) and perform full kinetic characterization under their specific assay conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deaminase, adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.